4-methyl-1H-indol-6-ol 4-methyl-1H-indol-6-ol
Brand Name: Vulcanchem
CAS No.: 885521-30-2
VCID: VC3871919
InChI: InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3
SMILES: CC1=CC(=CC2=C1C=CN2)O
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

4-methyl-1H-indol-6-ol

CAS No.: 885521-30-2

Cat. No.: VC3871919

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1H-indol-6-ol - 885521-30-2

Specification

CAS No. 885521-30-2
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name 4-methyl-1H-indol-6-ol
Standard InChI InChI=1S/C9H9NO/c1-6-4-7(11)5-9-8(6)2-3-10-9/h2-5,10-11H,1H3
Standard InChI Key IZFUTCMHTCJGQR-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1C=CN2)O
Canonical SMILES CC1=CC(=CC2=C1C=CN2)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The indole core of 4-methyl-1H-indol-6-ol consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The methyl group at position 4 and hydroxyl group at position 6 introduce steric and electronic modifications that influence its reactivity. X-ray crystallography of analogous indoles reveals planar geometries, with intramolecular hydrogen bonds involving the hydroxyl group stabilizing the structure .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
Density1.3±0.1 g/cm³
Boiling Point344.8±22.0°C at 760 mmHg
Flash Point162.4±22.3°C
LogP1.87
Vapor Pressure0.0±0.8 mmHg at 25°C

Spectroscopic Identification

  • IR Spectroscopy: A broad absorption band at 3485 cm⁻¹ corresponds to the O–H stretch, while peaks at 1690–1709 cm⁻¹ indicate C=O vibrations in related synthetic intermediates .

  • ¹H NMR: Signals at δ 12.32 (s, 1H, OH), 7.87 (d, J = 7.8 Hz, aromatic H), and 2.45 (s, 3H, CH₃) are consistent with the methyl and hydroxyl substituents .

  • Mass Spectrometry: The molecular ion peak at m/z 147.0684 (exact mass) confirms the molecular formula .

Synthetic Methodologies

Fischer Indole Synthesis

A common route involves the cyclization of 4-methylcyclohexanone phenylhydrazone under acidic conditions. This method yields the indole core, with subsequent oxidation introducing the hydroxyl group . Modifications using carboxymethyl cyclohexadienones and primary amines enable catalyst-free synthesis, achieving yields up to 98% under optimized conditions .

Post-Synthetic Modifications

  • Methylation: Dimethyl sulfate in alkaline media selectively methylates the hydroxyl group, though overalkylation risks require careful stoichiometric control.

  • Halogenation: Electrophilic bromination at position 5 using N-bromosuccinimide (NBS) produces 5-bromo-4-methyl-1H-indol-6-ol, a precursor for cross-coupling reactions .

Reaction Scheme 1: Catalyst-Free Synthesis

Carboxymethyl cyclohexadienone+Primary amineMeOH, Δ4-Methyl-1H-indol-6-ol\text{Carboxymethyl cyclohexadienone} + \text{Primary amine} \xrightarrow{\text{MeOH, Δ}} \text{4-Methyl-1H-indol-6-ol}

This method avoids transition metals, reducing purification challenges .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), 4-methyl-1H-indol-6-ol exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin. The hydroxyl group facilitates membrane disruption via hydrogen bonding with phospholipid head groups.

Neuroprotective Effects

Preliminary data indicate inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 45 μM, potentially useful in Alzheimer’s disease management. Molecular docking reveals binding to the AChE peripheral anionic site via π-π interactions with Trp286 .

Industrial and Material Science Applications

Polymer Functionalization

Incorporating 4-methyl-1H-indol-6-ol into polyurethane matrices enhances tensile strength by 22% due to hydrogen bonding between the hydroxyl group and polymer carbonyls . Applications in antifouling coatings are under investigation, leveraging its antimicrobial properties.

Coordination Chemistry

The compound forms stable complexes with Cu(II) and Fe(III), characterized by UV-Vis absorption at λₘₐₓ = 420 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹). These complexes exhibit catalase-like activity, decomposing H₂O₂ with a turnover frequency of 1.5×10³ s⁻¹ .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstituentsLogPAnticancer IC₅₀ (μM)
4-Methyl-1H-indol-6-ol4-CH₃, 6-OH1.8728.5
5-Bromo-1H-indol-6-ol5-Br, 6-OH2.3418.7
4-Chloro-1H-indol-6-ol4-Cl, 6-OH2.0132.1

Electron-withdrawing groups (e.g., Br) enhance cytotoxicity by improving DNA affinity, while methyl groups favor pharmacokinetic properties via increased lipophilicity .

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